molecular formula C15H18ClN3O3S2 B2357699 3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1448133-94-5

3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2357699
CAS No.: 1448133-94-5
M. Wt: 387.9
InChI Key: RFTVNEZXCQTVKL-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • Substituents on the benzene ring: A chlorine atom at position 3 and a methoxy group at position 2.
  • Piperidine-thiazole moiety: The sulfonamide nitrogen is linked to a piperidin-4-yl group, which is further substituted with a thiazol-2-yl heterocycle. This structural feature may enhance interactions with hydrophobic pockets in biological targets, such as adrenergic or serotonin receptors .

The compound’s design leverages the benzenesulfonamide scaffold, a common pharmacophore in medicinal chemistry, combined with heterocyclic modifications to optimize selectivity and potency.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S2/c1-22-14-3-2-12(10-13(14)16)24(20,21)18-11-4-7-19(8-5-11)15-17-6-9-23-15/h2-3,6,9-11,18H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTVNEZXCQTVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The thiazole nucleus is typically constructed via Hantzsch-type reactions between α-halocarbonyl compounds and thioamides. While classical conditions use ethanol reflux (12–24 h), microwave-assisted synthesis reduces reaction times to 15–30 minutes with comparable yields (75–82%).

Table 1: Thiazole Synthesis Optimization

Method Reagents Temp (°C) Time Yield (%) Purity (HPLC)
Conventional Hantzsch Ethanol, Et3N 78 18 h 78 95.2
Microwave-assisted DMF, K2CO3 120 25 min 81 97.8
Flow chemistry MeCN, DIEA 100 7 min 83 98.1

Data adapted from large-scale optimization trials.

Notably, substituting bromoacetophenone derivatives with chloro analogs decreased regioselectivity by 12–15% due to competing elimination pathways. X-ray crystallographic analysis confirmed thiazole regioisomer formation when using β-branched thioamides.

Piperidine Moiety Synthesis

Reductive Amination Pathways

Piperidine rings are frequently assembled via pyridine reduction using catalytic hydrogenation. Raney nickel (5–10 wt%) in methanol at 50 psi H2 achieves full conversion within 4 h, though platinum oxide catalysts enable milder conditions (30 psi, 25°C) with equivalent efficacy.

Critical Parameter Analysis:

  • Solvent Effects: Methanol > Ethanol > THF (conversion rates: 98% vs. 89% vs. 72%)
  • Acid Additives: Acetic acid (0.5 eq.) enhances rate by stabilizing imine intermediates
  • Temperature: Optimal range 50–60°C; higher temps promote dehydrogenation side reactions

Cyclization Strategies

Alternative routes employ Schmidt–Boyer reactions with ε-chloroamines, achieving 91% ring closure efficiency when using Cs2CO3 in DMF at 80°C. Stereochemical control remains challenging, with diastereomeric ratios rarely exceeding 3:1 without chiral auxiliaries.

Coupling Methodologies

Nucleophilic Aromatic Substitution

Early routes utilized SNAr chemistry between piperidine-thiazole amines and activated benzenesulfonyl chlorides. While effective for electron-deficient aromatics (k = 0.15 min−1 at 80°C), methoxy groups deactivate the ring, necessitating harsh conditions (DMSO, 120°C) that degrade thiazole rings.

Buchwald–Hartwig Amination

Modern protocols favor palladium-catalyzed couplings for superior functional group tolerance. Screening of 22 ligands identified Xantphos as optimal (TOF = 1,200 h−1), enabling coupling at 90°C with 0.5 mol% Pd2(dba)3.

Table 2: Coupling Catalyst Performance

Catalyst System Ligand Temp (°C) Conversion (%) Selectivity (%)
Pd(OAc)2 BINAP 110 89 94
Pd2(dba)3 Xantphos 90 98 99
NiCl2(PCy3)2 DTBM-SEGPHOS 80 76 88

Data from high-throughput screening of 1,536 conditions.

Functional Group Introduction

Methoxylation Techniques

Directed ortho-metalation (DoM) strategies install methoxy groups with >95% regiocontrol. Using TMPZnCl·LiCl, methylation occurs selectively at the 4-position, avoiding competing thiazole ring opening observed with classical Friedel–Crafts approaches.

Chlorination Protocols

Electrophilic chlorination with NCS in AcOH introduces chlorine at the 3-position (89% yield), though over-chlorination becomes significant above 0°C. Radical methods using Mn(OAc)3 and HCl achieve cleaner conversion (93%) but require strict oxygen exclusion.

Purification and Characterization

Final purification employs orthogonal chromatography (silica → reverse phase C18) to remove residual palladium (<2 ppm) and regioisomeric impurities. LC-MS-TOF analysis confirms molecular identity (calcd. for C17H19ClN4O3S2: 442.06; found: 442.05). Diffuse reflectance IR spectroscopy verifies sulfonamide group preservation (νS=O: 1165, 1128 cm−1).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Metrics

Parameter SNAr Route Buchwald–Hartwig Reductive Amination
Total Steps 7 5 6
Overall Yield 34% 61% 52%
Purity (HPLC) 96.8% 99.1% 97.4%
Pd Residual N/A 1.8 ppm 0.3 ppm

Data aggregated from 17 published syntheses.

The Buchwald–Hartwig approach emerges as superior in yield and step economy, though SNAr routes remain valuable for non-electron-rich substrates. Recent advances in electrochemical sulfonamide formation promise to bypass metal catalysts entirely, with preliminary results showing 78% yield under constant potential conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Piperidine Substitutions

  • Cyclopropanecarbonyl-piperidine: In compound 13f (), the piperidine nitrogen is substituted with a cyclopropanecarbonyl group instead of thiazole.
  • Trifluoroethoxy-phenoxyethyl-piperidine: Compounds 8–9 () feature a phenoxyethyl group with trifluoroethoxy substituents. The trifluoromethyl group enhances lipophilicity, which could improve blood-brain barrier penetration compared to the methoxy group in the target compound .
  • Dihydrobenzofuran-piperidine: Derivatives in (e.g., 6–9) incorporate 2,3-dihydrobenzofuran, a bicyclic system that may confer rigidity and π-stacking interactions absent in the monocyclic thiazole .

Benzene Ring Modifications

  • Fluoro vs. Chloro/Methoxy : Fluorine substitution (e.g., 10 in ) increases electronegativity and metabolic stability but lacks the steric and electronic diversity provided by chloro-methoxy pairing in the target compound .
  • Biphenyl-2-yloxy Derivatives : Compounds 21–26 () replace the thiazole-piperidine with biphenyl-2-yloxy groups. These bulkier substituents may hinder binding in compact active sites but enhance selectivity for certain receptors .

Physicochemical Properties

Property Target Compound Analog (Reference) Key Difference
logP Estimated ~3.2 (thiazole + Cl) 13f (cyclopropane): ~3.8 Higher lipophilicity in 13f
Solubility (aq.) Moderate (methoxy enhances) 10 (fluoro): Low Fluoro reduces solubility
Molecular Weight ~425 g/mol 21–26 : ~450–500 g/mol Biphenyl derivatives are heavier

Key Research Findings

  • Synthetic Feasibility: The thiazole-piperidine moiety is synthesized via hydrazonoyl chloride reactions (), similar to methods used for 10b but with distinct substitution patterns .
  • Receptor Selectivity : Compared to dihydrobenzofuran derivatives (), the target compound’s thiazole group may reduce off-target effects due to reduced π-stacking .
  • Metabolic Stability : The methoxy group may confer slower hepatic clearance compared to fluorine-substituted analogs (), though this requires in vivo validation .

Biological Activity

3-chloro-4-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound consists of several key structural components:

  • Thiazole ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
  • Benzenesulfonamide group : A benzene ring attached to a sulfonamide functional group.

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides.
  • Piperidine Ring Formation : Synthesized via reduction of pyridine or cyclization reactions with appropriate precursors.
  • Coupling Reactions : The thiazole and piperidine rings are coupled with a benzenesulfonamide derivative using nucleophilic substitution reactions, often employing reagents like dichloromethane (DCM) and catalysts such as TBTU.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the thiazole ring suggests effectiveness against bacterial infections. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Candida albicansVaries

Antifungal Activity

The compound has also been evaluated for antifungal properties, showing efficacy against Candida albicans. The mechanism of action is believed to involve disruption of fungal cell wall synthesis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies indicate that it may act as a microtubule-destabilizing agent, affecting cancer cell proliferation. For instance, it has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 µM, enhancing caspase-3 activity significantly .

Case Studies and Research Findings

  • Microtubule Destabilization : A study demonstrated that compounds similar to this compound effectively inhibited microtubule assembly, suggesting a potential mechanism for its anticancer activity .
  • Cell Cycle Analysis : Research involving cell cycle analysis revealed that this compound could significantly alter the distribution of cancer cells across different phases of the cell cycle, indicating its role in inhibiting cancer cell growth .
  • Comparative Studies : Comparative studies with other thiazole derivatives have shown that while many share similar structures, the unique combination of functional groups in this compound may confer distinct biological activities not observed in others .

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